METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-5-NITROBENZOATE
Overview
Description
METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-5-NITROBENZOATE is a complex organic compound with a unique structure that includes a nitrobenzoate moiety and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-5-NITROBENZOATE typically involves multiple steps. One common method includes the following steps:
Formation of the Nitrobenzoate Moiety: This can be achieved through nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid.
Introduction of the Methoxycarbonyl Group: This step involves the reaction of the nitrobenzoate with methoxycarbonyl chloride in the presence of a base such as pyridine.
Coupling with the Amino Group: The final step involves coupling the methoxycarbonylated nitrobenzoate with an appropriate amine, such as 1-(methoxycarbonyl)-3-methylbutylamine, under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-5-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Hydrolysis of Ester Group: Formation of the corresponding carboxylic acid.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-5-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-5-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The methoxycarbonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-4-NITROBENZOATE: Similar structure but with the nitro group in a different position.
METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-5-AMINOBENZOATE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-5-NITROBENZOATE is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
methyl 3-[(1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl]-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c1-9(2)5-13(16(21)25-4)17-14(19)10-6-11(15(20)24-3)8-12(7-10)18(22)23/h6-9,13H,5H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETMTXRRMFKQMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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